Eprodisate disodium is a negatively charged, sulfonated molecule classified as an inhibitor of fibrillogenesis. [] It is primarily investigated for its ability to interfere with the formation of amyloid fibrils, specifically those composed of serum amyloid A (SAA) protein. [, ] This research focuses on understanding its potential in mitigating the effects of amyloid A (AA) amyloidosis, a condition characterized by the deposition of amyloid fibrils in various organs. [, ]
Eprodisate disodium, chemically known as 1,3-propanedisulfonic acid disodium salt, is a small molecule drug primarily investigated for its potential to slow the decline of renal function in patients with Amyloid A amyloidosis. This compound has gained attention in the medical field due to its unique mechanism of action, which involves the inhibition of amyloid fibril formation, a critical factor in the progression of certain diseases related to protein misfolding and deposition .
Eprodisate disodium is classified as a sulfonic acid derivative and is recognized for its role in biochemical research and potential therapeutic applications. It is synthesized through various chemical methods and is available from multiple chemical suppliers for research purposes.
Eprodisate disodium can be synthesized through several methods, with the most common involving the reaction of propane-1,3-diol with sulfur trioxide to form 1,3-propanedisulfonic acid. This acid is then neutralized with sodium hydroxide to yield the disodium salt. Other methods include sulfite addition reactions, where sodium allylsulfonate reacts with sulfite compounds under controlled conditions.
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and concentration of reagents to ensure high yield and purity. The process may also involve purification steps such as crystallization or chromatography to isolate the final product effectively.
The molecular formula of Eprodisate disodium is C₃H₆Na₂O₆S₂, with a molecular weight of 248.2 g/mol. The compound features two sulfonate groups attached to a propane backbone, which contributes to its solubility and reactivity in aqueous environments.
These structural characteristics are pivotal in understanding its interactions at the molecular level.
Eprodisate disodium participates in several chemical reactions:
The primary products from these reactions often include modified sulfonate compounds. Reaction conditions such as temperature and solvent type significantly influence the outcome and efficiency of these transformations.
Eprodisate disodium exerts its therapeutic effects by binding to glycosaminoglycan-binding sites on Serum Amyloid A proteins. This interaction inhibits the polymerization of amyloid fibrils and their subsequent deposition in tissues, thereby potentially slowing disease progression in patients with amyloidosis .
Data from clinical studies suggest that this mechanism may help preserve renal function by reducing amyloid-related damage in affected organs .
Eprodisate disodium is a white crystalline powder that is soluble in water. Its solubility enhances its bioavailability for therapeutic applications.
These properties make Eprodisate disodium suitable for various applications in both research and clinical settings.
Eprodisate disodium has several scientific uses:
Amyloid A (AA) amyloidosis is a systemic disorder characterized by the extracellular deposition of fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein. The kidney is the most frequently involved organ, manifesting as progressive proteinuria and renal impairment [1] [4]. GAGs, particularly heparan sulfate (HS), are ubiquitously expressed on cell surfaces and in the extracellular matrix, where they play a critical role in amyloidogenesis. HS stabilizes amyloid fibrils by binding to SAA fragments via specific sulfated domains (e.g., N-sulfated glucosamine and 2-O-sulfated iduronic acid residues) [8]. This interaction shields amyloid fibrils from proteolytic degradation and facilitates their aggregation into insoluble deposits [1] [4]. Matrix metalloproteinases (MMPs) cleave the 104-amino-acid SAA precursor into amyloidogenic fragments (e.g., 76-amino-acid AA proteins), whose misfolding into β-sheet structures is accelerated by HS [4] [6].
Table 1: Key Glycosaminoglycans in AA Amyloid Pathogenesis
GAG Type | Sulfation Pattern | Binding Site on SAA | Role in Amyloidogenesis |
---|---|---|---|
Heparan Sulfate | N-, 2-O-, 6-O-sulfation | Glycosaminoglycan-binding domain | Fibril stabilization, protease resistance |
Dermatan Sulfate | 4-O-/6-O-sulfation | Glycosaminoglycan-binding domain | Co-deposition with HS in amyloid plaques |
Heparin | Tri-sulfated disaccharides | Same as HS | Experimental fibril stabilization |
Genetic polymorphisms in SAA1 (e.g., SAA1.1 homozygosity) increase susceptibility to AA amyloidosis by enhancing SAA's affinity for HS and resistance to MMP degradation [4]. Persistent inflammation elevates SAA levels >155 mg/L, increasing amyloid deposition risk 18-fold compared to concentrations <4 mg/L [1] [3].
Eprodisate disodium (1,3-propanedisulfonic acid disodium salt) is a small-molecule sulfonated compound designed to mimic the structure of heparan sulfate. Its linear aliphatic chain with terminal sulfonate groups (-SO₃⁻) replicates the spatial configuration and charge distribution of HS disaccharide units [7]. HS disaccharides typically carry 0.8–3.3 sulfate groups per unit, conferring a high negative charge density essential for protein binding . Eprodisate’s sulfonate groups provide analogous electrostatic properties, enabling competitive occupancy of HS-binding sites on SAA [1] [7]. However, unlike heparin (which has the highest negative charge density among biomolecules at ~3.3 sulfates/disaccharide), eprodisate lacks anticoagulant activity due to its simplified structure and absence of saccharide backbone [7]. This specificity allows it to target amyloidogenic pathways without disrupting coagulation cascades.
Eprodisate disrupts the SAA-HS interaction through competitive inhibition. Biochemical studies demonstrate that eprodisate binds to the HS-binding domain of SAA with an affinity comparable to natural HS, effectively displacing HS from SAA fragments [1] [6]. This interference prevents HS-mediated stabilization of SAA oligomers, rendering them vulnerable to proteolytic clearance [3] [6]. The binding kinetics follow a concentration-dependent pattern, where eprodisate concentrations >100 μM reduce SAA-HS complex formation by >70% in vitro [6].
Table 2: Competitive Binding Dynamics of Eprodisate vs. Heparan Sulfate
Parameter | Heparan Sulfate | Eprodisate | Experimental Model |
---|---|---|---|
Binding affinity (Kd) | ~10⁻⁷ M | ~10⁻⁶ M | Surface plasmon resonance [6] |
SAA displacement efficiency | N/A | 70–85% at 100 μM | Fluorescence polarization assay [6] |
Impact on SAA conformation | Induces β-sheet aggregation | Stabilizes α-helices | Circular dichroism spectroscopy [6] |
Lipid composition critically influences SAA conformation: SAA bound to zwitterionic phospholipids (e.g., phosphatidylcholine) retains α-helical structures, while anionic lipids (e.g., phosphatidylserine) promote β-sheet formation. Eprodisate mitigates β-sheet transitions by sequestering SAA from anionic lipid environments [6] [8].
By blocking SAA-HS interactions, eprodisate inhibits the nucleation-dependent polymerization of amyloid fibrils. In vivo, this manifests as reduced amyloid deposition in tissues and slowed progression of renal dysfunction [1] [3]. A pivotal phase III clinical trial demonstrated that eprodisate-treated AA amyloidosis patients exhibited:
Eprodisate’s mechanism targets the amyloid-enhancing factor (AEF), a pathological feedback loop where existing amyloid deposits accelerate further SAA aggregation [1]. While biologics (e.g., anti-SAA antibodies) and colchicine (for FMF) target upstream SAA production, eprodisate remains the only therapy directly inhibiting amyloid fibril assembly [1] [4].
Table 3: Effects of Eprodisate on Renal Function in Clinical Trials
Outcome Measure | Eprodisate Group (n=89) | Placebo Group (n=94) | P-value |
---|---|---|---|
Disease progression (composite endpoint) | 27% | 40% | 0.06 |
Hazard ratio for progression | 0.58 (95% CI: 0.37–0.93) | Reference | 0.02 |
Mean decline in CrCl (mL/min/1.73m²/year) | 10.9 | 15.6 | 0.02 |
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